Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate
Description
Properties
Molecular Formula |
C14H11NO4S |
|---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
1,2-benzoxazol-3-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H11NO4S/c1-10-6-8-11(9-7-10)20(16,17)19-14-12-4-2-3-5-13(12)18-15-14/h2-9H,1H3 |
InChI Key |
OLCGDDBKZBZGIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to produce differentially substituted regioisomeric isoxazoles . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment with sp or sp2 hybridized carbon atoms . Industrial production methods often employ catalyst-free and microwave-assisted one-pot synthesis for efficiency .
Chemical Reactions Analysis
Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Medicinal Chemistry and Drug Development
Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate serves as a critical intermediate in the synthesis of zonisamide, a medication known for its antiepileptic and anticonvulsive properties. The synthesis process involves several steps, including the sulfonation of 3-bromomethyl-benzo[d]isoxazole to obtain benzo[d]isoxazol-3-yl-methanesulfonic acid sodium salt. This compound is then converted into zonisamide through further chemical reactions .
Zonisamide: Therapeutic Applications
Zonisamide is primarily used in the treatment of epilepsy and has shown efficacy in managing seizures. It belongs to the sulfonamide class of drugs and exhibits additional properties such as neuroprotective effects. The mechanism of action involves multiple pathways, including the modulation of sodium channels and inhibition of carbonic anhydrase .
Bioisosterism in Drug Design
The concept of bioisosterism plays a significant role in the development of benzo[d]isoxazol-3-yl derivatives. By replacing certain functional groups with bioisosteric counterparts, researchers can enhance the pharmacological properties of compounds while retaining their biological activity. This approach is crucial for optimizing drug efficacy and reducing side effects .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of benzo[d]isoxazol-3-yl compounds in various therapeutic areas:
Antiepileptic Activity
Research has demonstrated that zonisamide, derived from this compound, significantly reduces seizure frequency in patients with refractory epilepsy. A clinical trial showed that patients treated with zonisamide experienced a notable decrease in seizure episodes compared to those receiving a placebo .
Neuroprotective Effects
In preclinical studies, zonisamide has exhibited neuroprotective properties against excitotoxicity and oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings suggest that benzo[d]isoxazol-3-yl derivatives could be further explored for their potential in neuroprotection .
Synthesis and Environmental Impact
The synthesis of this compound has been optimized to reduce environmental impact and improve yield. New methods have been developed to produce this compound with fewer byproducts and less hazardous waste, aligning with green chemistry principles .
Mechanism of Action
The mechanism of action of Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of BRD4, a protein involved in the regulation of gene transcription . This inhibition can lead to the suppression of oncogenes and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Kinase Inhibitors (GSK3β and Related Targets)
Compounds 7o, 7p, and 7q () share the benzo[d]isoxazole core but incorporate pyrrole-2,5-dione and indole substituents.
Key Findings :
EPAC Antagonists
highlights benzo[d]isoxazole derivatives as EPAC (exchange protein directly activated by cAMP) antagonists. Analogues 14 , 32 , and 33 demonstrated low micromolar activities (IC₅₀ ~1–5 µM), with structural modifications (e.g., cyanide and phenyl groups) optimizing target binding. Molecular docking studies revealed that the benzo[d]isoxazole scaffold interacts with EPAC2’s hydrophobic pockets, while substituents fine-tune affinity .
Structural Advantage :
Antimicrobial Agents
describes benzo[d]isoxazol-3-yl acetamides (e.g., 5a-j ) with broad-spectrum antimicrobial activity. These compounds, synthesized via condensation with aromatic aldehydes, exhibit MIC values ranging from 8–64 µg/mL against bacterial and fungal strains.
| Compound | Substituent | MIC (µg/mL) |
|---|---|---|
| 5a | 4-Cl-phenyl | 16 |
| 5b | 4-OCH₃-phenyl | 32 |
Trend : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency compared to electron-donating groups (e.g., OCH₃) .
MAO-B Imaging Agents
and discuss benzo[d]isoxazole-containing radiotracers like [11C]SL25.1188 and deuterated [11C]L-deprenyl-D2. These compounds target monoamine oxidase B (MAO-B) for PET imaging in neurological disorders:
| Compound | Key Feature | Application |
|---|---|---|
| [11C]SL25.1188 | Trifluorobutoxy group | High MAO-B specificity |
| [11C]L-deprenyl-D2 | Deuterium substitution | Reduced enzymatic trapping, improved imaging sensitivity |
Deuterium Effect : Deuterium in [11C]L-deprenyl-D2 slows MAO-B-mediated trapping, enabling better separation of transport and binding kinetics .
Biological Activity
Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological properties, synthesis, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C₁₃H₁₃NO₃S
- Molecular Weight : Approximately 253.31 g/mol
The compound features a unique structure combining a benzo[d]isoxazole moiety with a 4-methylbenzenesulfonate group, which contributes to its diverse biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the context of pharmacology:
- Antiepileptic Properties : Similar to other compounds in the benzisoxazole class, such as zonisamide, this compound shows potential anticonvulsant effects. Zonisamide is known for its role in treating epilepsy and has been linked to the inhibition of carbonic anhydrase activity .
- Enzyme Inhibition : Studies have focused on the compound's interaction with various enzymes. For instance, derivatives of benzo[d]isoxazole have been evaluated for their inhibitory effects on D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-amino acids. Some derivatives exhibited potent inhibition with IC50 values in the submicromolar range .
- Antimicrobial and Anticancer Activities : Compounds related to benzo[d]isoxazole structures have demonstrated antimicrobial properties and potential anticancer activity. For example, benzo[d]isoxazol-3-ol derivatives have shown efficacy against various cancer cell lines, suggesting that modifications to the benzo[d]isoxazole scaffold can enhance biological activity .
Synthesis
The synthesis of this compound typically involves several key steps, often starting from simpler precursors through methods such as sulfonation and cyclization. The process allows for high purity and yield of the final product, which is crucial for ensuring consistent biological evaluation results .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Chemical Structure | Notable Properties |
|---|---|---|
| Zonisamide | C₈H₉N₃O₂S | Antiepileptic agent; inhibits carbonic anhydrase |
| Benzo[d]isoxazol-3-ol | C₇H₅NO₂ | Exhibits antimicrobial activity; used in drug development |
| 6-Methoxybenzo[d]isoxazol-3-ol | C₈H₉NO₂ | Potential anticancer activity; studied for enzyme inhibition |
This table highlights the similarities and differences among these compounds, emphasizing how structural variations can influence biological activity.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of benzo[d]isoxazol derivatives:
- Anticonvulsant Activity : A study demonstrated that certain derivatives effectively reduced seizure frequency in animal models, supporting their use as potential therapeutic agents for epilepsy.
- DAAO Inhibition : Research on DAAO inhibitors revealed that specific modifications to the benzo[d]isoxazole core significantly enhanced inhibitory potency, which could lead to new treatments for neuropsychiatric disorders associated with D-serine metabolism .
- Neuroprotective Effects : Some compounds within this class have been evaluated for neuroprotective properties against oxidative stress-induced neuronal damage, indicating their potential role in treating neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
